molecular formula C22H20N8O6S2 B12406089 AChE-IN-20

AChE-IN-20

Cat. No.: B12406089
M. Wt: 556.6 g/mol
InChI Key: RNJQUZMSEZRHNH-UHFFFAOYSA-N
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Description

AChE-IN-20 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE-IN-20 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions include:

    Solvent: Acetic acid

    Temperature: Room temperature

    Catalyst: Manganese(III) acetate

    Reaction Time: Several hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled reaction conditions

    Purification: Using chromatography techniques to ensure high purity

    Quality Control: Ensuring consistency and efficacy of the final product

Chemical Reactions Analysis

Types of Reactions

AChE-IN-20 undergoes several types of chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, it can form various oxidized derivatives.

    Reduction: Can be reduced to simpler forms using reducing agents.

    Substitution: Reacts with nucleophiles to form substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Acetic acid, ethanol, water

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, which can be further analyzed for their biological activity.

Scientific Research Applications

AChE-IN-20 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.

    Medicine: Potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.

    Industry: Used in the development of diagnostic kits for acetylcholinesterase activity.

Mechanism of Action

AChE-IN-20 exerts its effects by binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets include the anionic and esteratic sites of acetylcholinesterase, where the compound forms stable complexes, inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • Donepezil
  • Rivastigmine
  • Galantamine

Uniqueness

AChE-IN-20 is unique due to its high specificity and potency in inhibiting acetylcholinesterase. Compared to other inhibitors, it has shown better efficacy in preclinical studies, making it a promising candidate for further development .

Properties

Molecular Formula

C22H20N8O6S2

Molecular Weight

556.6 g/mol

IUPAC Name

4-[[4,6-bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzoic acid

InChI

InChI=1S/C22H20N8O6S2/c23-37(33,34)17-9-5-15(6-10-17)26-21-28-20(25-14-3-1-13(2-4-14)19(31)32)29-22(30-21)27-16-7-11-18(12-8-16)38(24,35)36/h1-12H,(H,31,32)(H2,23,33,34)(H2,24,35,36)(H3,25,26,27,28,29,30)

InChI Key

RNJQUZMSEZRHNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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